molecular formula C10H18O2 B149139 (S)-(-)-DELTA-DECANOLACTONE CAS No. 59285-67-5

(S)-(-)-DELTA-DECANOLACTONE

Cat. No.: B149139
CAS No.: 59285-67-5
M. Wt: 170.25 g/mol
InChI Key: GHBSPIPJMLAMEP-VIFPVBQESA-N
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Description

(S)-(-)-DELTA-DECANOLACTONE is a chiral compound with a unique structure that includes a six-membered oxane ring with a pentyl substituent at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-DELTA-DECANOLACTONE typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric epoxidation of (S)-1-substituted-4-ene-2-pentanol, followed by ring-opening addition with sodium cyanide. This is followed by a series of reactions including the Pinner reaction and protection reactions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of cost-effective and readily available raw materials, along with optimized reaction conditions, ensures high yield and stereoselectivity. The process is designed to be scalable and suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-DELTA-DECANOLACTONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

(S)-(-)-DELTA-DECANOLACTONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-(-)-DELTA-DECANOLACTONE involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of bioactive metabolites. Its unique structure allows it to participate in specific biochemical reactions, influencing cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties.

Properties

CAS No.

59285-67-5

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(6S)-6-pentyloxan-2-one

InChI

InChI=1S/C10H18O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h9H,2-8H2,1H3/t9-/m0/s1

InChI Key

GHBSPIPJMLAMEP-VIFPVBQESA-N

Isomeric SMILES

CCCCC[C@H]1CCCC(=O)O1

SMILES

CCCCCC1CCCC(=O)O1

Canonical SMILES

CCCCCC1CCCC(=O)O1

Purity

95% min.

Synonyms

Delta - 6S - Decalactone

Origin of Product

United States

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